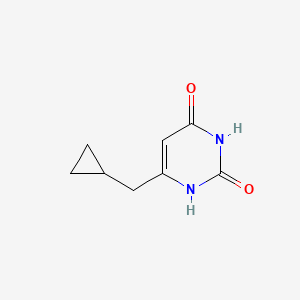

6-(环丙基甲基)嘧啶-2,4(1H,3H)-二酮

描述

6-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-CPMD, is a synthetic pyrimidine derivative that has been studied for its potential applications in various scientific fields. 6-CPMD has a unique structure, consisting of a cyclopropylmethyl group attached to a pyrimidine ring. It is an organic compound with a molecular formula of C7H9N3O2. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

科学研究应用

抗菌和抗真菌活性

一系列新的吡啶并[1,2-a]嘧啶衍生物与某些氨基酸的席夫碱被合成,并对几种细菌菌株和真菌表现出可变的抗菌活性,表明它们作为抗菌和抗肿瘤剂的潜力(Alwan、Abdul-Sahib Al Kaabi 和 Hashim,2014 年)。此外,双(三氟甲基)嘧啶并[4,5-d]嘧啶-2,4-二酮对革兰氏阳性菌和革兰氏阴性菌以及白色念珠菌真菌表现出有希望的抗菌活性(Aksinenko、Goreva、Epishina、Trepalin 和 Sokolov,2016 年)。

除草剂活性

合成了 6-(三氟甲基)嘧啶-2,4(1H,3H)-二酮化合物,并显示出良好的除草活性,特别是对油菜,表明它们在农业应用中的效用(Huazheng,2013 年)。

材料科学应用

合成了新型(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物并对其进行了表征,由于其电子结构、振动频率和分子静电势分析,显示出在材料科学中的应用潜力。研究了这些衍生物的光物理性质以及作为光学和非线性光学应用的有效候选物的潜力,展示了嘧啶衍生物在材料科学中的多功能性(Ashraf 等,2019 年)。

光物理性质和 pH 传感应用

合成了嘧啶-邻苯二甲酰亚胺衍生物,并对其固态荧光发射和溶剂变色进行了表征,由于质子化后颜色发生显着变化,因此在比色 pH 传感器和逻辑门中具有潜在应用(Yan 等,2017 年)。

作用机制

Target of Action

The primary target of 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate .

Mode of Action

6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione acts as a non-nucleoside inhibitor of the HIV-1 reverse transcriptase . It achieves its antiviral activity by fitting into the binding pocket of the HIV-1 RT, thereby inhibiting the enzyme’s function . The compound’s efficacy is highly dependent on its molecular fit into this inhibitory class .

Biochemical Pathways

The compound affects the biochemical pathway of HIV replication. By inhibiting the HIV-1 RT, it prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host cell’s genome and replicate . This results in a decrease in the production of new virus particles.

Result of Action

The result of the action of 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a significant reduction in HIV replication. By inhibiting the function of the HIV-1 RT, it prevents the virus from integrating into the host cell’s genome and replicating . This leads to a decrease in the production of new virus particles, thereby helping to control the progression of the disease.

属性

IUPAC Name |

6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQOHUDXKZGSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)

![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)

![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)

![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)